molecular formula C10H14O2 B1196635 Piquerol A CAS No. 32151-10-3

Piquerol A

Cat. No.: B1196635
CAS No.: 32151-10-3
M. Wt: 166.22 g/mol
InChI Key: NEMBFIOCFSUBLI-AEJSXWLSSA-N
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Description

Piquerol A is a monoterpene isolated from Piqueria trinervia Cav., a plant traditionally used in Mexican folk medicine. It exhibits significant anti-inflammatory activity, as demonstrated in murine models of TPA-induced ear edema, where it reduced inflammation by 66.19% at 2 mg/ear, comparable to indomethacin (IND) (61.44%) . Mechanistically, this compound inhibits pro-inflammatory mediators such as NF-κB (26.6% inhibition), TNF-α (33.3% reduction), IL-1β, and IL-6 (47.5% reduction), while upregulating the anti-inflammatory cytokine IL-10 (63.6% increase) . It also stabilizes lysosomal and erythrocyte membranes, akin to diclofenac, suggesting phospholipase inhibition as a mode of action . This compound demonstrates low cytotoxicity (IC50 = 1151.71 µM in macrophages) and notable antigiardial activity (IC50 = 2.42 µg/mL) with favorable selectivity indices .

Properties

CAS No.

32151-10-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4S,6S)-5-methylidene-6-prop-1-en-2-ylcyclohex-2-ene-1,4-diol

InChI

InChI=1S/C10H14O2/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-5,8-12H,1,3H2,2H3/t8-,9+,10-/m0/s1

InChI Key

NEMBFIOCFSUBLI-AEJSXWLSSA-N

SMILES

CC(=C)C1C(C=CC(C1=C)O)O

Isomeric SMILES

CC(=C)[C@@H]1[C@@H](C=C[C@@H](C1=C)O)O

Canonical SMILES

CC(=C)C1C(C=CC(C1=C)O)O

Other CAS No.

32151-10-3

Synonyms

piquerol A
piquerol A, trans-3,6-(+)-isomer
piquerol B

Origin of Product

United States

Comparison with Similar Compounds

Trinervinol

  • Anti-parasitic Activity: Trinervinol, another monoterpene from P.
  • Toxicity: Trinervinol exhibits lower cytotoxicity (CC50 = 590 µg/mL in human fibroblasts) than Piquerol A (CC50 = 510 µg/mL), yielding a higher selectivity index (290.64 vs. 210.74) .

Carquejol and Piquerinol

  • Found in the same plant extracts, these compounds contribute to antibacterial activity (e.g., against B. subtilis and V. cholerae) but lack detailed mechanistic or anti-inflammatory data .

Functional Analogues

Indomethacin (IND)

  • Anti-inflammatory Efficacy : IND, a reference NSAID, inhibits TPA-induced edema by 61.44%, slightly less than this compound (66.19%) . Both comparably reduce NF-κB (31.7% vs. 26.6%) and pro-inflammatory cytokines, but this compound uniquely enhances IL-10 .
  • Safety: this compound’s cytotoxicity (CC50 = 1151.71 µM) far exceeds IND’s known gastrointestinal and renal risks, highlighting its safer profile .

Diclofenac

  • Both compounds stabilize lysosomal membranes, reducing phospholipase-mediated inflammation. However, this compound’s broader cytokine modulation and lower toxicity distinguish it .

Research Findings and Data Analysis

Table 1: Anti-inflammatory Activity Comparison

Compound Edema Inhibition (%) NF-κB Inhibition (%) IL-10 Increase (%) Reference
This compound 66.19 26.6 63.6
Indomethacin 61.44 31.7 N/A

Table 2: Antigiardial Activity and Toxicity

Compound IC50 (µg/mL) CC50 (µg/mL) Selectivity Index (CC50/IC50) Reference
This compound 2.42 510 210.74
Trinervinol 2.03 590 290.64
Metronidazole N/A 452 N/A

Mechanistic Insights

This compound’s anti-inflammatory action involves dual pathways:

NF-κB Inhibition : Reduces transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2) .

Membrane Stabilization: Mimics diclofenac by preventing lysosomal enzyme release, curtailing acute inflammation . In contrast, trinervinol’s antigiardial superiority may stem from structural variations enhancing parasitic membrane disruption .

Q & A

Basic: What established methodologies are recommended for isolating and characterizing Piquerol A from natural sources?

Answer:
Isolation and characterization of this compound require a multi-step approach:

  • Extraction : Use solvent-based techniques (e.g., ethanol or hexane extraction) tailored to the compound’s polarity.
  • Chromatography : Employ HPLC or GC-MS for purification, referencing retention times and spectral data against known standards .
  • Structural Elucidation : Combine NMR, IR, and mass spectrometry to confirm molecular structure .
  • Validation : Replicate procedures across independent labs to ensure reproducibility, adhering to protocols in peer-reviewed analytical chemistry journals .

Basic: How can the PICOT framework structure a preclinical study on this compound’s therapeutic effects?

Answer:
The PICOT framework ensures clarity and focus:

  • Population (P) : Define the biological model (e.g., in vitro cell lines or in vivo rodent models).
  • Intervention (I) : Specify this compound dosage, administration route, and exposure duration.
  • Comparison (C) : Use a control group (e.g., placebo or active comparator like a known therapeutic agent).
  • Outcome (O) : Quantify endpoints (e.g., tumor growth inhibition, cytokine levels).
  • Time (T) : Set observation periods (e.g., 14 days for acute toxicity) .
    Example: “In colorectal cancer cell lines (P), does 50 µM this compound (I) compared to 5-FU (C) reduce proliferation (O) over 72 hours (T)?”

Advanced: How should researchers address contradictions in reported pharmacological efficacy of this compound across studies?

Answer:
Contradictions often stem from methodological variability. To resolve them:

  • Systematic Review : Use PRISMA guidelines to aggregate data, assessing bias and heterogeneity in experimental designs (e.g., dose ranges, model organisms) .
  • Meta-Analysis : Apply random-effects models to quantify overall effect sizes and identify moderators (e.g., pH, temperature) influencing outcomes .
  • Sensitivity Analysis : Test if exclusion of outliers or low-quality studies alters conclusions .
  • Replication Studies : Standardize protocols (e.g., OECD guidelines for toxicity assays) to minimize variability .

Advanced: What strategies optimize experimental conditions for studying this compound’s mechanism of action in dynamic biochemical environments?

Answer:

  • Factorial Design : Use DOE (Design of Experiments) to test interactions between variables (e.g., pH, temperature, co-administered compounds) .
  • Real-Time Monitoring : Implement biosensors or live-cell imaging to track this compound’s intracellular effects temporally .
  • Computational Modeling : Develop QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinities under varying conditions .
  • Validation : Cross-verify findings with orthogonal assays (e.g., siRNA knockdown of suspected molecular targets) .

Basic: How to ensure sufficient data quality and availability for this compound research?

Answer:

  • Pre-Registration : Document hypotheses and methods on platforms like Open Science Framework to avoid data dredging .
  • Data Repositories : Share raw spectra, chromatograms, and toxicity datasets in public databases (e.g., ChEMBL, PubChem) .
  • Statistical Power Analysis : Calculate sample sizes a priori using tools like G*Power to ensure reliability .

Advanced: What comparative frameworks are effective for evaluating this compound against analogs in structure-activity relationship (SAR) studies?

Answer:

  • PICOT-Driven Comparison : Contrast this compound with structural analogs using defined endpoints (e.g., IC50, bioavailability) .
  • Cluster Analysis : Group compounds by pharmacophore features to identify critical functional groups .
  • Kinetic Studies : Compare association/dissociation rates (e.g., surface plasmon resonance for receptor binding) .
  • Ethical Review : Ensure compliance with animal welfare or biosafety regulations when testing analogs .

Basic: How to formulate a research question investigating this compound’s role in metabolic pathways?

Answer:
Apply the PEO framework (Population, Exposure, Outcome):

  • Population : Specific cell types (e.g., hepatocytes).
  • Exposure : this compound concentration and exposure time.
  • Outcome : Metabolic markers (e.g., ATP levels, enzyme activity) .
    Example: “In primary hepatocytes (P), does 24-hour exposure to 10 µM this compound (E) alter glycolysis rates (O)?”

Advanced: How to design a longitudinal study assessing this compound’s chronic toxicity?

Answer:

  • Time-Stratified Sampling : Collect biomarkers (e.g., liver enzymes) at intervals (e.g., 30, 60, 90 days) .
  • Cohort Controls : Include groups receiving intermittent vs. continuous dosing .
  • Omics Integration : Use transcriptomics/proteomics to identify toxicity pathways .
  • Ethical Oversight : Follow IACUC protocols for humane endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piquerol A
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Piquerol A

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